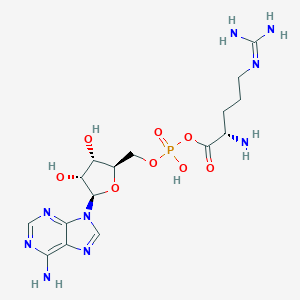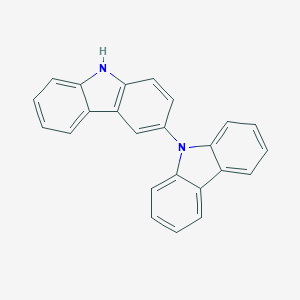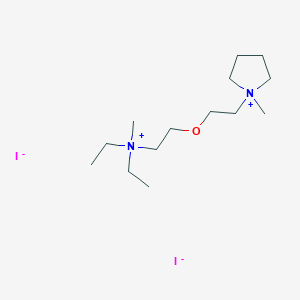
Plegarol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plegarol is a chemical compound that is widely used in scientific research. It is a synthetic analog of the natural compound plastoquinone, which is found in plants and algae. Plegarol is used in a variety of research applications, including as an electron carrier in photosynthesis studies and as a tool to study oxidative stress and mitochondrial function. In
Wissenschaftliche Forschungsanwendungen
Plegarol has a wide range of scientific research applications. One of its primary uses is as an electron carrier in photosynthesis studies. Plegarol is used to study the electron transport chain in photosynthesis and to understand how energy is transferred from the light reactions to the dark reactions. Plegarol is also used as a tool to study oxidative stress and mitochondrial function. It is used to investigate the effects of reactive oxygen species on mitochondrial function and to understand the mechanisms of cell death.
Wirkmechanismus
Plegarol acts as an electron carrier in photosynthesis and oxidative phosphorylation. It is able to accept and donate electrons, which allows it to transfer energy from one molecule to another. Plegarol is also a potent antioxidant, which means that it is able to scavenge reactive oxygen species and protect cells from oxidative damage.
Biochemische Und Physiologische Effekte
Plegarol has several biochemical and physiological effects. It is able to increase the rate of electron transfer in photosynthesis and oxidative phosphorylation. Plegarol is also able to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, Plegarol has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Plegarol in lab experiments is that it is a synthetic compound, which means that it is readily available and can be easily synthesized. Plegarol is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one of the limitations of using Plegarol is that it can be toxic at high concentrations, which means that it must be used carefully and with caution.
Zukünftige Richtungen
There are several future directions for research on Plegarol. One area of research is to investigate the effects of Plegarol on mitochondrial function in different cell types. Another area of research is to study the anti-inflammatory effects of Plegarol and to investigate its potential use as a therapeutic agent for inflammatory diseases. Additionally, future research could focus on the development of new synthetic analogs of Plegarol with improved properties and efficacy.
Synthesemethoden
Plegarol is synthesized through a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of Plegarol are 2-ethyl-1,4-naphthoquinone and 2,3,5,6-tetramethyl-1,4-benzoquinone. These compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the intermediate compound 2,3,5,6-tetramethyl-1,4-dihydroxybenzene. This intermediate is then reacted with 2-ethyl-1,4-dimethoxybenzene in the presence of a reducing agent, such as sodium borohydride, to form the final product, Plegarol.
Eigenschaften
CAS-Nummer |
126-79-4 |
|---|---|
Produktname |
Plegarol |
Molekularformel |
C14H32I2N2O |
Molekulargewicht |
498.23 g/mol |
IUPAC-Name |
diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VACPTJTYMJLQSW-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
Kanonische SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



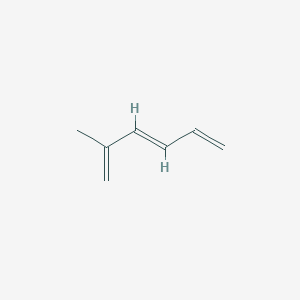
![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
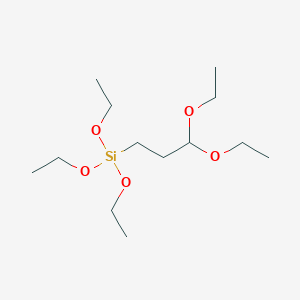
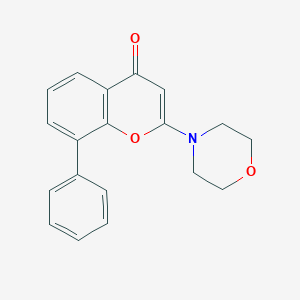
![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)
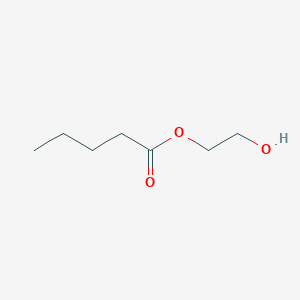
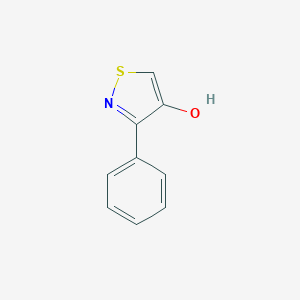
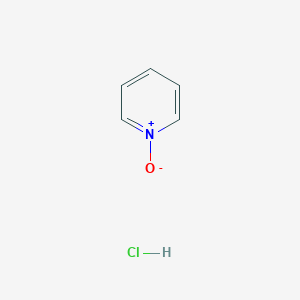
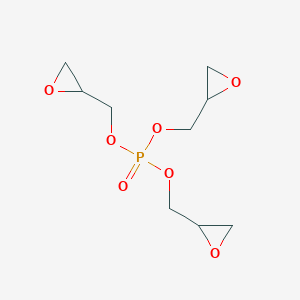
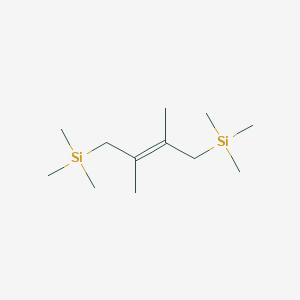
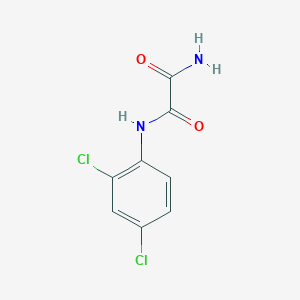
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
